![molecular formula C19H21NO4S2 B2745489 Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034382-27-7](/img/structure/B2745489.png)
Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Divergent Pathways in Organic Synthesis
The study by Korzhenko et al. (2019) explores the reaction of 3-formylchromone with cyclic secondary amines in different alcoholic media, leading to various products depending on the solvent used. This indicates the versatility of chromone derivatives in synthetic chemistry, which could extend to the compound of interest given its structural similarity to chromones. Read more.
Electrochemical and Electrochromic Properties
Hu et al. (2013) synthesized and characterized two new electrochromic materials incorporating carbazole and phenyl-methanone units, demonstrating significant optical contrast and fast switching times. Given the structural relation, it suggests potential electrochromic applications for the specified compound. Read more.
Catalytic Reactions for Synthesis
The catalytic potential of chromium complexes in organic reactions, as detailed by Mahammed et al. (2003), can provide insights into the synthesis pathways and catalytic applications of complex organic molecules, including chroman-3-yl derivatives. Read more.
Structural and Theoretical Studies
Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on compounds with structural motifs similar to the query compound, contributing to understanding their antibacterial activity and theoretical properties. Such studies could be directly applicable to assessing the biological activities and electronic properties of "Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone". Read more.
Addition Reactions and Derivatives Formation
Research by Fitton et al. (1979) on the addition reactions of 3-(aryliminomethyl)chromones could be relevant to understanding how such functional groups in chroman-3-yl derivatives react under various conditions, potentially leading to new derivatives or applications in synthesis. Read more.
properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,15,18H,7-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVRXQQLYDMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
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